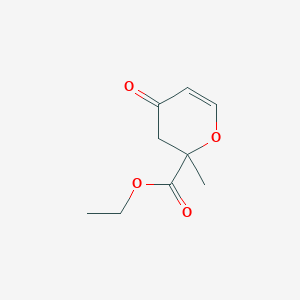

2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester

Descripción general

Descripción

The compound “2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester” is a chemical with the molecular formula C9H14O3 . It is a type of cyclic α,β -unsaturated ketone .

Synthesis Analysis

The synthesis of 2H-Pyrans has been a topic of interest in recent literature . The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields . This synthesis of 2-substituted tetrahydropyrans enables a direct introduction of oxygen heterocycles into molecular frameworks .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

In organic synthesis, the 2-tetrahydropyranyl (THP) group is used as a protecting group for alcohols . Reaction of the alcohol with DHP forms a THP ether, protecting the alcohol from a variety of reactions . The alcohol can later be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3,4-Dihydro-2H-pyran, include a vapor density of 2.9 (vs air), a refractive index n20/D of 1.440 (lit.), a boiling point of 86 °C (lit.), a melting point of −70 °C (lit.), and a density of 0.922 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis of 2H-Pyrans

2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . The synthesis of 2H-Pyrans has been achieved through various methods, including the use of 2-methylenetetrahydropyrans .

Production of 3,4-Dihydropyran-2-Ones

3,4-Dihydropyran-2-Ones, also known as enol δ-lactones, have become increasingly popular due to their biological activity, presence in various pharmaceutical products, and usefulness in organic synthesis . These compounds provide a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones .

Synthesis of Tetrahydropyranylated Products

3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .

Synthesis of Tetrahydropyran Derivatives

Tetrahydropyran derivatives can be synthesized by reacting pyrazoles in the presence of trifluoroacetic acid .

Synthesis of Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The synthesis of this compound was achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

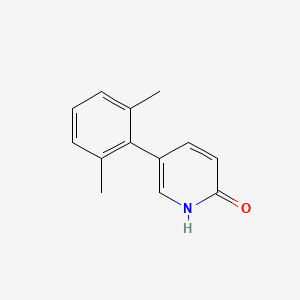

Synthesis of 4-Hydroxy-2-quinolones

4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development . The synthesis of these compounds has been achieved through various methods, including the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .

Propiedades

IUPAC Name |

ethyl 2-methyl-4-oxo-3H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-12-8(11)9(2)6-7(10)4-5-13-9/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLRCCGSQOIUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)C=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436419 | |

| Record name | 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester | |

CAS RN |

113122-96-6 | |

| Record name | 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}azepan-2-one](/img/structure/B1650071.png)

![1-{[2-(benzylamino)-2-oxoethyl]thio}-N-(sec-butyl)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1650078.png)

![N-(sec-butyl)-1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1650079.png)

![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B1650080.png)

![3-(3-{[(2,4-dimethoxybenzyl)amino]carbonyl}phenyl)-N-isopropylpiperidine-1-carboxamide](/img/structure/B1650081.png)

![1-[(Methylcarbamoyl)amino]-1-oxopropan-2-yl 1-(4-bromobenzoyl)piperidine-4-carboxylate](/img/structure/B1650082.png)

![5-Chloro-2-{[(cyclopent-1-en-1-yl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B1650083.png)

![6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-4(3H)-thione](/img/structure/B1650085.png)

![3-Methyl-6-[(methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B1650087.png)

![4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol](/img/structure/B1650088.png)

![N-butyl-N-ethyl-3-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1650090.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B1650093.png)

![N-[4-(dimethylamino)benzyl]-2-[1-(4-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B1650094.png)